Carubicin

Beschreibung

Carubicin is an anthracycline antineoplastic antibiotic isolated from the bacterium Actinomadura carminata. This compound intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis.

A very toxic anthracycline-type antineoplastic related to DAUNORUBICIN, obtained from Actinomadura carminata.

Eigenschaften

IUPAC Name |

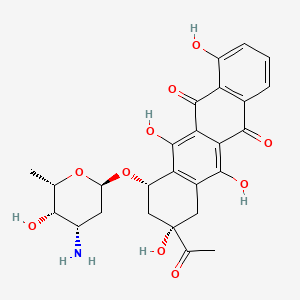

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9,13,15-16,21,29-30,32,34-35H,6-8,27H2,1-2H3/t9-,13-,15-,16-,21+,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREUEWVEMYWFFA-CSKJXFQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52794-97-5 (hydrochloride) |

Source

|

| Record name | Carminomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039472316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022742 |

Source

|

| Record name | Carubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50935-04-1, 39472-31-6 |

Source

|

| Record name | Carubicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50935-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carminomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039472316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carubicin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050935041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARUBICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7437K3983 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Journey of Carubicin: An In-depth Technical Guide to its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of Carubicin, an anthracycline antibiotic. Drawing from available preclinical and clinical data, this document aims to be a valuable resource for researchers and professionals involved in the development and study of anticancer agents.

Quantitative Pharmacokinetic Profile

The following tables summarize the available quantitative pharmacokinetic parameters for this compound and its primary active metabolite, Carminomycinol. These parameters are crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Species | Administration Route | Reference |

| Terminal Half-life (t½) | 6 - 10 hours | Human | Intravenous | [1] |

| Terminal Half-life (t½) | 20 hours | Human | Intravenous | [2] |

| Apparent Volume of Distribution (Vd) | > 100 L/m² | Human | Intravenous | [2] |

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

| Parameter | Value | Species | Administration Route | Reference |

| Terminal Half-life (t½) | 86 hours | Dog | Intravenous | [2] |

| Apparent Volume of Distribution (Vd) | > 100 L/m² | Dog | Intravenous | [2] |

Table 3: Pharmacokinetic Parameters of Carminomycinol (Metabolite)

| Parameter | Value | Species | Administration Route of Parent Drug | Reference |

| Terminal Half-life (t½) | 50 hours | Human | Intravenous | [1] |

| Terminal Half-life (t½) | Longer than this compound | Human | Intravenous | [2] |

| Terminal Half-life (t½) | Longer than this compound | Dog | Intravenous | [2] |

Bioavailability

This compound has shown potential for oral administration, a significant advantage for an anthracycline antibiotic. One study noted its satisfactory absorption from the gastrointestinal tract, distinguishing it from other anthracyclines like adriamycin and rubomycin.[3]

Experimental Protocols

Understanding the methodologies employed in pharmacokinetic studies is essential for interpreting the data and designing future experiments. This section details representative experimental protocols for the in vivo analysis of this compound.

Animal Models and Drug Administration

-

Animal Models: Studies on this compound pharmacokinetics have utilized various animal models, including rats and dogs, to assess its ADME properties.[4][5]

-

Administration Routes: Both intravenous and oral routes of administration have been investigated to determine the pharmacokinetic profile and bioavailability of this compound.[3][5]

Sample Collection and Preparation

A typical workflow for sample collection and preparation for pharmacokinetic analysis is outlined below.

Analytical Method: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

The quantification of this compound and its metabolites in biological matrices is predominantly achieved using High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector. This method offers high sensitivity and specificity for anthracyclines.

Table 4: Representative HPLC-Fluorescence Detection Parameters for Anthracycline Analysis

| Parameter | Description |

| Column | Reversed-phase C18 or C8 column. |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), often in an isocratic or gradient elution mode. |

| Flow Rate | Typically around 1.0 mL/min. |

| Detection | Fluorescence detection. |

| Excitation Wavelength (λex) | Approximately 470-490 nm. |

| Emission Wavelength (λem) | Approximately 550-590 nm. |

| Internal Standard | Often another anthracycline not present in the study, such as Daunorubicin or Doxorubicin. |

Note: The specific parameters may vary depending on the exact instrumentation and the biological matrix being analyzed.

Metabolism and Excretion

The metabolic fate of this compound is a critical aspect of its overall pharmacological profile.

Metabolic Pathway

This compound is rapidly metabolized in vivo, with the primary pathway being the reduction of the C-13 ketone group to a secondary alcohol, forming the active metabolite Carminomycinol.[1] This biotransformation is a common metabolic route for anthracyclines.

The enzymes responsible for this metabolic conversion are primarily from the superfamilies of aldo-keto reductases (AKRs) and carbonyl reductases (CBRs).

Excretion

While specific quantitative data on the excretion of this compound is limited, the primary route of elimination for anthracyclines is through biliary excretion. A smaller portion is typically excreted in the urine. Further studies are needed to quantify the exact percentages of this compound and its metabolites eliminated through these pathways.

Conclusion

This technical guide consolidates the available in vivo pharmacokinetic and bioavailability data for this compound. The key findings indicate that this compound has a relatively long terminal half-life and a large volume of distribution. It is rapidly metabolized to the active metabolite, Carminomycinol, which has an even longer half-life. The potential for oral administration makes this compound an interesting candidate for further development. The provided experimental protocols offer a foundation for researchers designing new studies on this and similar anthracycline compounds. Further research is warranted to fully elucidate the complete pharmacokinetic profile, including detailed Cmax, Tmax, and AUC values, and to quantify the excretion pathways of this compound and its metabolites.

References

- 1. researchgate.net [researchgate.net]

- 2. [Pharmacokinetic study of aclarubicin. The pharmacokinetics of the preparation and its biologically active metabolites in the blood of rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic carbonyl reduction of anthracyclines — role in cardiotoxicity and cancer resistance. Reducing enzymes as putative targets for novel cardioprotective and chemosensitizing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioavailability and pharmacology of oral idarubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Chemical synthesis and purification methods for Carubicin

An In-depth Technical Guide to the Chemical Synthesis and Purification of Carubicin

Introduction

This compound, also known as Carminomycin, is a potent anthracycline antibiotic isolated from the bacterium Actinomadura carminata.[1][2] As a member of the same family as Daunorubicin and Doxorubicin, this compound exhibits significant antineoplastic activity.[1][3] Its mechanism of action involves intercalating into DNA and inhibiting the enzyme topoisomerase II, which ultimately disrupts DNA replication and repair, leading to cancer cell death.[1] The therapeutic potential of this compound is significant, however, its clinical use, like other anthracyclines, can be limited by toxicity.[4]

This technical guide provides a comprehensive overview of the chemical synthesis and purification methods for this compound, designed for researchers and professionals in drug development. It details semi-synthetic routes from common precursors, outlines purification strategies, and presents key quantitative data and experimental protocols.

Chemical Profile

This compound is structurally characterized by a tetracyclic aglycone, Carminomycinone, linked via a glycosidic bond to the amino sugar, daunosamine.[2]

| Property | Data | Reference |

| CAS Number | 50935-04-1 | [2][5] |

| Molecular Formula | C₂₆H₂₇NO₁₀ | [1][5] |

| Molecular Weight | 513.49 g/mol | [1][6] |

| Appearance | Solid | [5] |

| Solubility | Soluble in DMSO, water, and methanol. | [2][5] |

| pKa | pKa₁: 8.00; pKa₂: 10.16 | [2] |

| UV max (Ethanol) | 236, 255, 462, 478, 492, 510, 525 nm | [2] |

Chemical Synthesis of this compound

The chemical synthesis of this compound can be approached via semi-synthesis from more accessible anthracyclines or through a more complex total synthesis of its aglycone followed by glycosylation. The semi-synthetic route is often more practical for producing analogs and derivatives.

Semi-Synthesis from Daunomycinone

A key semi-synthetic strategy involves the conversion of Daunomycinone, the aglycone of Daunorubicin, into Carminomycinone, which is the aglycone of this compound. This is followed by a glycosylation step to attach the daunosamine sugar moiety.

Caption: Semi-synthetic pathway from Daunomycinone to this compound.

2.1.1 Step 1: O-Demethylation of Daunomycinone

The conversion of Daunomycinone to Carminomycinone is achieved by cleaving the C4-methoxy group. This reaction can be performed with high efficiency using a Lewis acid like anhydrous aluminum chloride.[4][7]

Experimental Protocol: O-Demethylation

-

Dissolve Daunomycinone in a dry, inert solvent such as benzene or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Add an excess of anhydrous aluminum chloride (AlCl₃) to the solution.[7]

-

Stir the reaction mixture at room temperature for approximately 16-24 hours.[7]

-

Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction with an aqueous acid solution (e.g., dilute HCl).

-

Perform an aqueous workup and extract the product into an organic solvent.

-

Dry the organic layer, filter, and concentrate it in vacuo to yield crude Carminomycinone.

| Reaction Step | Reagents & Conditions | Yield | Reference |

| O-Demethylation | Anhydrous AlCl₃, Benzene, Room Temp, 16h | Nearly Quantitative | [7] |

2.1.2 Step 2: Glycosylation

The final step is the glycosidic coupling of the Carminomycinone aglycone with an activated daunosamine sugar derivative. This is a critical and often challenging step in anthracycline synthesis. The sugar's hydroxyl and amino groups must be appropriately protected (e.g., with trifluoroacetyl groups) and the anomeric position activated (e.g., as a glycosyl halide) to facilitate the coupling.[8][9]

Experimental Protocol: Glycosylation (General)

-

Prepare an activated N,O-protected daunosamine derivative (e.g., N-trifluoroacetyl-1-chloro-daunosamine).

-

Dissolve Carminomycinone in a dry, aprotic solvent.

-

Add the activated sugar derivative and a promoter, such as silver triflate (AgOTf) or a mercury(II) salt system (HgO/HgBr₂), to the solution.[8]

-

Stir the reaction at controlled temperatures until the aglycone is consumed (monitored by TLC).

-

Quench the reaction and perform an aqueous workup.

-

Purify the resulting protected this compound glycoside using column chromatography.

-

Remove the protecting groups under mild basic conditions (e.g., dilute sodium hydroxide in methanol) to yield this compound.

-

Convert the final product to its hydrochloride salt for improved stability and solubility by treating a solution of the free base with methanolic HCl and precipitating with a non-polar solvent like diethyl ether.[4]

Purification Methods

The purification of this compound from either a semi-synthetic reaction mixture or a natural product extract is crucial to achieving the high purity required for pharmaceutical applications (>99%).[10] The process typically involves a multi-step approach combining extraction and chromatography.

Caption: General workflow for the purification of this compound.

Chromatographic Purification

Chromatography is the primary method for separating this compound from unreacted starting materials, byproducts, and other impurities.[11]

3.1.1 Column Chromatography

For initial purification, column chromatography using silica gel is common. A solvent system, often a mixture of chloroform, methanol, and acetic acid, is used to elute the components.[12]

Experimental Protocol: Silica Gel Chromatography

-

Prepare a slurry of silica gel in the initial mobile phase solvent.

-

Pack the slurry into a glass column to form the stationary phase.

-

Dissolve the crude this compound product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.

-

Begin elution with the mobile phase (e.g., a mixture of chloroform, methanol, and acetic acid).[12] The polarity of the mobile phase can be gradually increased (gradient elution) to improve separation.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

3.1.2 High-Performance Liquid Chromatography (HPLC)

For achieving high purity and for analytical control, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[10][13]

Experimental Protocol: Preparative RP-HPLC

-

Column: Use a preparative C18 column.[10]

-

Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., water with acetic acid to maintain a low pH) and an organic modifier like acetonitrile.[13]

-

Elution: An isocratic or gradient elution can be developed to achieve optimal separation between this compound and its impurities.

-

Detection: Monitor the elution using a UV-Vis detector at a wavelength where this compound absorbs strongly (e.g., ~490 nm).[2]

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Post-Processing: The collected fractions, which are typically aqueous, may require lyophilization or extraction to isolate the purified compound.

Crystallization

Crystallization is the final step to obtain this compound as a stable, high-purity solid. It is often performed after converting the purified this compound free base into its hydrochloride salt.

Experimental Protocol: Crystallization of this compound HCl

-

Dissolve the purified this compound free base in a suitable solvent, such as dry dichloromethane or a mixture of ethanol and methylene chloride.[4][12]

-

Adjust the pH to be acidic (e.g., pH 2.7) by adding a solution of HCl in an alcohol like methanol or ethanol.[4][12]

-

Slowly add a non-polar anti-solvent, such as diethyl ether or n-hexane, while stirring until precipitation begins.[4][12]

-

Allow the solution to stand at a reduced temperature (e.g., 4°C) for several hours to complete the crystallization process.

-

Filter the resulting crystals, wash them with the anti-solvent, and dry them in vacuo at a temperature below 35°C.[12]

Mechanism of Action

Understanding the mechanism of action is critical for drug development professionals. This compound, like other anthracyclines, functions as a cytotoxic agent primarily through its interaction with DNA.

Caption: Simplified mechanism of action for this compound.

The planar tetracyclic ring system of the this compound aglycone intercalates between DNA base pairs, while the daunosamine sugar sits in the minor groove. This physical insertion distorts the DNA helix, interfering with replication and transcription. More importantly, this complex interacts with and stabilizes the covalent intermediate formed between DNA and topoisomerase II, an enzyme that normally resolves DNA tangles. By preventing the re-ligation of the DNA strands, this compound traps the enzyme on the DNA, leading to the accumulation of double-strand breaks, cell cycle arrest, and ultimately, programmed cell death (apoptosis).[1][14]

References

- 1. This compound | C26H27NO10 | CID 443831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. US4188377A - Carminomycin derivatives, their preparation and use - Google Patents [patents.google.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. daunorubicine [microchem.fr]

- 9. DAUNORUBICIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 10. researchgate.net [researchgate.net]

- 11. Overview of Affinity Purification | Thermo Fisher Scientific - US [thermofisher.com]

- 12. ptfarm.pl [ptfarm.pl]

- 13. A simple HPLC method using a microbore column for the analysis of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anthracycline - Wikipedia [en.wikipedia.org]

The Dawn of a Potent Anthracycline: A Technical Guide to the Early Discovery and Isolation of Carubicin from Actinomadura carminata

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal research surrounding the discovery and isolation of Carubicin, a potent anthracycline antibiotic, from the bacterium Actinomadura carminata. The early investigations in the 1970s laid the groundwork for understanding this important antitumor agent. This document synthesizes the available data from foundational papers and related literature to provide a detailed overview of the fermentation, extraction, and purification processes as they were likely performed in the initial stages of this compound research.

Discovery and Producing Organism

This compound was first reported in the early 1970s by a team of Soviet scientists led by G.F. Gause. The producing microorganism was identified as a new species of Actinomycetes, named Actinomadura carminata.[1] Subsequent research by Brazhnikova et al. focused on the physicochemical properties and structure elucidation of this novel antibiotic, initially referred to as Carminomycin.[2]

Fermentation of Actinomadura carminata

The biosynthesis of this compound is achieved through submerged aerobic fermentation of Actinomadura carminata. While specific details from the earliest publications are sparse, information gleaned from abstracts and related studies on anthracycline production allows for a reconstruction of the likely fermentation parameters.

Inoculum Development

A crucial factor in successful fermentation is the quality of the inoculum. Studies on Actinomadura carminata highlighted the importance of the inoculum's mycelium quality for robust Carminomycin biosynthesis.[3]

Experimental Protocol: Inoculum Preparation (Likely Method)

-

A pure culture of Actinomadura carminata is grown on a suitable agar slant to generate a dense spore suspension.

-

A vegetative seed culture is initiated by inoculating a liquid medium with these spores. A medium containing cornsteep liquor was noted as being used in early studies.[3]

-

The seed culture is incubated in a shaker flask under controlled temperature and agitation to promote mycelial growth.

-

The quality of the mycelial growth is monitored, with an emphasis on achieving a specific biomass concentration and morphology before transfer to the production fermenter.

-

A 5-10% inoculum volume was found to be effective.[3]

Production Fermentation

The production of this compound was carried out in larger-scale fermenters. Aeration was identified as a key parameter influencing the yield of the antibiotic.

Experimental Protocol: Production Fermentation (Likely Method)

-

A suitable production medium is prepared and sterilized in a fermenter. While the exact composition from the earliest work is not detailed, it would have contained sources of carbon (like glucose), nitrogen, and essential minerals.[3]

-

The fermenter is inoculated with the vegetative seed culture.

-

Fermentation is carried out under controlled conditions of temperature, pH, and dissolved oxygen.

-

Moderate aeration rates, in the range of 0.98-2.64 mg O₂/L-min, were found to be optimal for mycelial growth and antibiotic production.[3] Higher aeration rates (up to 18.56 mg O₂/L-min) were observed to suppress growth.[3]

-

The fermentation is monitored over several days, with samples taken to measure biomass, substrate consumption, pH, and this compound concentration.

Strain Improvement

Early research also explored methods to increase this compound yields. One notable success was the use of gamma-ray induction to create mutant strains of Actinomadura carminata that were capable of producing four times the amount of the antibiotic compared to the parent strain.[4]

Table 1: Fermentation Parameters for this compound Production

| Parameter | Value/Range | Citation |

| Producing Organism | Actinomadura carminata | [1] |

| Inoculum Medium Component | Cornsteep Liquor | [3] |

| Inoculum Volume | 5-10% | [3] |

| Aeration Rate (Inoculum) | 0.98-2.64 mg O₂/L-min | [3] |

| Strain Improvement | Gamma-ray induced mutation | [4] |

| Result of Improvement | 4x increase in production | [4] |

Extraction and Purification of this compound

Following fermentation, the this compound must be extracted from the culture broth and purified to isolate the active compound. The methods described for other anthracyclines of the time provide a likely framework for the procedures used for this compound.

Extraction from Fermentation Broth

This compound, like other anthracyclines, is a glycoside with a pigmented aglycone, which allows for solvent extraction.

Experimental Protocol: Extraction (Likely Method)

-

The fermentation broth is harvested. The pH of the broth is adjusted to create conditions favorable for the extraction of this compound into an organic solvent.

-

The broth is extracted with a water-immiscible organic solvent. For similar anthracyclines, solvents like chloroform or a mixture of chloroform and methanol have been used.

-

The organic and aqueous phases are separated. The this compound is partitioned into the organic phase.

-

The organic extract containing the crude this compound is concentrated under reduced pressure to yield a solid residue.

Chromatographic Purification

The crude extract contains this compound along with other metabolites and impurities. Purification is achieved through chromatographic techniques.

Experimental Protocol: Purification (Likely Method)

-

The crude extract is dissolved in a minimal amount of a suitable solvent.

-

The dissolved extract is loaded onto a chromatography column. Early methods likely employed silica gel as the stationary phase.

-

The column is eluted with a solvent system of increasing polarity. For instance, a gradient of chloroform and methanol could be used to separate the components of the extract.

-

Fractions are collected and analyzed for the presence of this compound, likely using techniques such as thin-layer chromatography (TLC) and spectrophotometry.[2]

-

Fractions containing pure this compound are pooled and the solvent is evaporated to yield the purified antibiotic.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflow for the production and isolation of this compound.

Caption: Fermentation workflow for this compound production.

Caption: Extraction and purification workflow for this compound.

Conclusion

The early research on this compound from Actinomadura carminata was a significant contribution to the field of antitumor antibiotics. While the available English-language literature from that era does not provide exhaustive, step-by-step protocols with precise quantitative data, by synthesizing the information from abstracts, related studies, and our understanding of contemporaneous antibiotic isolation techniques, we can construct a detailed picture of the pioneering work. This guide provides a valuable resource for researchers interested in the historical context of anthracycline discovery and the foundational methods used to isolate these critical therapeutic agents.

References

- 1. [Production of antineoplastic antibiotic carminomycin by Actinomadura carminata sp.nov] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physical and chemical characteristics and structure of carminomycin, a new antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Relationship between the quality of the inoculum material and carminomycin biosynthesis by a culture of Actinomadura carminata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Selection of active strains of Actinomadura carminata, the producer of carminomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular and Chemical Properties of Carubicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carubicin, also known as Carminomycin, is a potent anthracycline antibiotic with significant antineoplastic activity. Isolated from the bacterium Actinomadura carminata, it belongs to the same class of chemotherapeutic agents as doxorubicin and daunorubicin. This compound exerts its cytotoxic effects primarily through the intercalation of DNA and the inhibition of topoisomerase II, leading to the disruption of DNA replication and repair processes and ultimately inducing apoptosis in cancer cells. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of this compound, intended to support researchers and professionals in the fields of oncology and drug development.

Molecular Structure and Identification

This compound possesses a tetracyclic aglycone core, characteristic of anthracyclines, linked to an amino sugar moiety. The precise arrangement of its atoms and functional groups is critical to its biological activity.

| Identifier | Value |

| Molecular Formula | C₂₆H₂₇NO₁₀[1] |

| IUPAC Name | (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

| CAS Number | 50935-04-1 |

| Molecular Weight | 513.49 g/mol [1] |

| Synonyms | Carminomycin, Carminomicin I, 4-O-demethyldaunorubicin, NSC-180024 |

Physicochemical Properties

The chemical properties of this compound influence its solubility, stability, and pharmacokinetic behavior. The following table summarizes key physicochemical data.

| Property | Value |

| Melting Point | Data for the free base is not readily available. The hydrochloride salt of the related compound, Daunorubicin, decomposes at 188-190 °C[2]. |

| Solubility | This compound (free base): Insoluble in water; Soluble in DMSO[1].This compound Hydrochloride: Soluble in DMSO at 62.5 mg/mL (with sonication)[3]. Soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline at ≥ 2.08 mg/mL[4]. |

| pKa | pKa1: 8.00; pKa2: 10.16 |

| Appearance | Solid[1] |

Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

This compound's primary mechanism of antineoplastic activity involves a dual attack on cellular processes essential for cancer cell proliferation: DNA intercalation and the poisoning of topoisomerase II.

-

DNA Intercalation: The planar tetracyclic ring structure of this compound allows it to insert itself between the base pairs of the DNA double helix. This intercalation physically obstructs the action of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.

-

Topoisomerase II Inhibition: this compound stabilizes the covalent complex formed between topoisomerase II and DNA.[5] Topoisomerase II is an enzyme that transiently creates double-strand breaks in DNA to manage topological stress during replication and transcription. By "poisoning" the enzyme, this compound traps it in its DNA-cleaved state, leading to the accumulation of permanent DNA double-strand breaks. These breaks trigger a DNA damage response that ultimately leads to programmed cell death (apoptosis).[6]

Pharmacokinetics (ADME Profile)

While specific and comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound is limited, the general pharmacokinetic properties of anthracyclines provide a predictive framework.

| ADME Parameter | Description |

| Absorption | Anthracyclines, including this compound, are typically administered intravenously due to poor oral bioavailability. |

| Distribution | These compounds exhibit extensive tissue distribution, with a high volume of distribution. For the related compound Aclarubicin, the volume of distribution in mice is 39.1 L/kg.[7] They are known to accumulate in various tissues, and studies on Aclarubicin show significant accumulation in leukocytes and the nuclear fraction of cells.[8] |

| Metabolism | This compound is expected to be metabolized in the liver, a common pathway for anthracyclines. The metabolism of Aclarubicin results in both inactive aglycones and cytotoxic glycosides.[7] |

| Excretion | The primary route of excretion for anthracyclines is through the biliary system into the feces. A smaller percentage is excreted in the urine. For Aclarubicin, about 6% is excreted in the urine.[7] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for determining the cytotoxic effects of this compound on a cancer cell line.

-

Cell Culture: Plate cancer cells (e.g., MCF-7 or K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

DNA Intercalation Assay (Ethidium Bromide Displacement Assay)

This fluorescence-based assay can be used to determine the DNA intercalating ability of this compound.

-

Preparation: Prepare a solution of calf thymus DNA and ethidium bromide (EtBr) in a suitable buffer (e.g., Tris-HCl). The EtBr will intercalate into the DNA, resulting in a significant increase in its fluorescence.

-

Baseline Fluorescence: Measure the initial fluorescence of the DNA-EtBr complex using a fluorometer (excitation ~520 nm, emission ~590-600 nm).

-

Titration: Add increasing concentrations of this compound to the DNA-EtBr solution.

-

Fluorescence Measurement: After each addition of this compound and a short incubation period, measure the fluorescence intensity.

-

Data Analysis: If this compound intercalates into the DNA, it will displace the EtBr, leading to a quenching of the fluorescence signal. The degree of fluorescence quenching is proportional to the DNA binding affinity of this compound. The apparent binding constant can be calculated from the titration data.[9]

Topoisomerase II Inhibition Assay (Cleavage Complex Assay)

This assay is designed to detect the ability of this compound to stabilize the topoisomerase II-DNA cleavage complex.

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase II, and an appropriate reaction buffer containing ATP.

-

Drug Addition: Add this compound at various concentrations to the reaction mixtures. Include a no-drug control and a control with a known topoisomerase II poison (e.g., etoposide).

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) to allow the topoisomerase II to act on the DNA.

-

Termination: Stop the reaction by adding SDS and proteinase K. The SDS denatures the topoisomerase II, and the proteinase K digests the protein, leaving any covalently bound DNA with a protein adduct.

-

Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis.

-

Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. The stabilization of the cleavage complex by this compound will result in an increase in the amount of linear DNA (resulting from the double-strand breaks) compared to the relaxed and supercoiled forms in the control lanes.[10]

Conclusion

This compound remains a compound of significant interest in the development of anticancer therapies. Its well-defined mechanism of action, centered on DNA intercalation and topoisomerase II inhibition, provides a solid foundation for further research into its therapeutic potential, including the development of derivatives with improved efficacy and reduced toxicity. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers working to advance the field of oncology drug discovery.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Daunorubicin Hydrochloride | C27H30ClNO10 | CID 62770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound hydrochloride | TargetMol [targetmol.com]

- 6. mdpi.com [mdpi.com]

- 7. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of aclarubicin and its metabolites in humans and their disposition in blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Understanding the Cytotoxic Effects of Carubicin on Tumor Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carubicin, an anthracycline antibiotic isolated from Actinomadura carminata, is a potent antineoplastic agent.[1] Like other members of the anthracycline family, such as the widely studied Doxorubicin, this compound exerts its cytotoxic effects primarily through interference with fundamental cellular processes, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the core mechanisms of this compound's cytotoxic action on tumor cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Disclaimer: Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, data for the closely related and structurally similar anthracycline, Doxorubicin, is presented in the quantitative summaries as a representative analogue. Researchers should consider this substitution when interpreting the provided data.

Core Mechanisms of Cytotoxicity

The cytotoxic activity of this compound against tumor cells is multifactorial, primarily involving:

-

DNA Intercalation and Topoisomerase II Inhibition: this compound intercalates into the DNA double helix, a process that physically obstructs DNA replication and transcription.[1][2] Furthermore, it acts as a topoisomerase II poison.[1] Topoisomerase II is a crucial enzyme that resolves DNA topological problems during replication and transcription by creating transient double-strand breaks. This compound stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[3] This leads to the accumulation of DNA double-strand breaks, a form of DNA damage that is highly cytotoxic.[4]

-

Induction of Apoptosis: The substantial DNA damage and cellular stress induced by this compound trigger programmed cell death, or apoptosis.[1] This is a key mechanism for eliminating cancerous cells. Apoptosis is initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases, a family of proteases that execute the apoptotic program.

-

Cell Cycle Arrest: By inducing DNA damage, this compound activates cell cycle checkpoints. These checkpoints halt the progression of the cell cycle to allow time for DNA repair. If the damage is too extensive to be repaired, the cell is directed towards apoptosis. Anthracyclines like Doxorubicin have been shown to cause cell cycle arrest primarily at the G2/M phase, and in some cases, at the G1/S checkpoint.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety in the this compound structure can participate in redox cycling, leading to the production of reactive oxygen species (ROS).[2] Excessive ROS can cause oxidative damage to cellular components, including DNA, lipids, and proteins, further contributing to cytotoxicity and the induction of apoptosis.

Data Presentation: Quantitative Analysis of Cytotoxicity

The following tables summarize the cytotoxic effects of Doxorubicin, a close analogue of this compound, on various cancer cell lines.

Table 1: IC50 Values of Doxorubicin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Incubation Time (h) |

| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 | MTT | 24 |

| MCF-7 | Breast Cancer | 2.50 ± 1.76 | MTT | 24 |

| M21 | Skin Melanoma | 2.77 ± 0.20 | MTT | 24 |

| HeLa | Cervical Carcinoma | 2.92 ± 0.57 | MTT | 24 |

| UMUC-3 | Bladder Cancer | 5.15 ± 1.17 | MTT | 24 |

| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 | MTT | 24 |

| TCCSUP | Bladder Cancer | 12.55 ± 1.47 | MTT | 24 |

| Huh7 | Hepatocellular Carcinoma | > 20 | MTT | 24 |

| A549 | Lung Cancer | > 20 | MTT | 24 |

| VMCUB-1 | Bladder Cancer | > 20 | MTT | 24 |

Source: Data compiled from a study by Srimongkol et al. (2024)[5]

Table 2: Doxorubicin-Induced Apoptosis in Cancer Cell Lines

| Cell Line | Cancer Type | Doxorubicin Concentration (µM) | Apoptotic Cells (%) | Assay | Incubation Time (h) |

| MCF-7 | Breast Cancer | 0.1 | 15.2 (Early), 10.1 (Late) | Annexin V/PI | 72 |

| MCF-7 | Breast Cancer | 1 | 25.8 (Early), 18.5 (Late) | Annexin V/PI | 72 |

| MDA-MB-231 | Breast Cancer | 0.1 | 12.5 (Early), 8.7 (Late) | Annexin V/PI | 72 |

| MDA-MB-231 | Breast Cancer | 1 | 21.3 (Early), 15.4 (Late) | Annexin V/PI | 72 |

Source: Representative data derived from studies on Doxorubicin-induced apoptosis.[6]

Table 3: Effect of Doxorubicin on Cell Cycle Distribution in PC3 Cancer Cells

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle (Control) | 65.3 ± 2.1 | 18.9 ± 1.5 | 15.8 ± 1.2 |

| Doxorubicin (0.087 µM) | 45.2 ± 3.5 | 25.1 ± 2.8 | 29.7 ± 3.1 |

Source: Data from a study by de Paula et al. on PC3 prostate cancer cells treated with the IC50 value of Doxorubicin for 24 hours.[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed tumor cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C and 5% CO2 to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and binds to the exposed PS. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Culture tumor cells and treat them with this compound at the desired concentrations and for the specified duration to induce apoptosis.

-

Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) by trypsinization or cell scraping.

-

Washing: Wash the cells twice with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 10 µL of PI solution (50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By staining cells with PI and analyzing them with a flow cytometer, the DNA content of each cell can be measured. This allows for the quantification of the percentage of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound as desired and harvest them.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at 4°C.

-

Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL in PBS) to degrade RNA, which PI can also bind to. Incubate for 30 minutes at 37°C.

-

PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cells.

-

Incubation: Incubate for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Signaling Pathways and Visualizations

This compound, like other anthracyclines, modulates several key signaling pathways to exert its cytotoxic effects. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

This compound's Core Mechanism of Action

References

- 1. This compound | C26H27NO10 | CID 443831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The impact of S- and G2-checkpoint response on the fidelity of G1-arrest by cisplatin and its comparison to a non-cross-resistant platinum(IV) analog - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA damage and cytotoxicity induced by metabolites of anthracycline antibiotics, doxorubicin and idarubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tis.wu.ac.th [tis.wu.ac.th]

- 6. journal.waocp.org [journal.waocp.org]

- 7. Pathways and Diagrams by Research Area | Cell Signaling Technology [cellsignal.com]

Initial Studies on the Antineoplastic Activity of Carubicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical and clinical studies on the antineoplastic activity of Carubicin, also known as Carminomycin. This compound is an anthracycline antibiotic that was first isolated from Actinomadura carminata. Early research, primarily conducted in the 1970s and 1980s, established its potential as a potent anticancer agent. This document summarizes the key quantitative data from these foundational studies, details the experimental protocols employed, and visualizes the accepted mechanisms of action.

Core Antineoplastic Properties of this compound

Initial investigations revealed that this compound exhibits a spectrum of activity against various cancer types. The primary mechanism of its antineoplastic action is consistent with other anthracyclines, involving the intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This disruption of DNA processes ultimately leads to cell death.[1]

Quantitative Data from Initial Studies

In Vivo Antitumor Activity

While early reports highlighted the antitumor effects of this compound in animal models, specific quantitative data from the initial studies, such as the optimal dose and corresponding tumor growth inhibition or increase in lifespan (T/C values) in models like the P-388 leukemia in mice, are not detailed in the accessible abstracts of the foundational papers. Toxicological studies in mice did, however, establish lethal dose 50 (LD50) values, providing a preliminary understanding of the agent's therapeutic window.

| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |

| Mice | Intravenous | 7.5 | (Paraphrased from toxicological data) |

| Mice | Intraperitoneal | 9.0 | (Paraphrased from toxicological data) |

Clinical Trial Results

Initial clinical trials with this compound focused on its efficacy in treating soft tissue sarcomas and various forms of leukemia.

Soft Tissue and Ewing's Sarcoma

| Cancer Type | Number of Patients | Treatment Regimen | Response Rate | Key Findings | Reference |

| Soft Tissue Sarcoma, Lympho- and Reticulosarcoma | Not Specified | Not Specified | Pronounced antitumor activity | Demonstrated significant therapeutic potential in these malignancies. | [2] |

| Ewing's Sarcoma (pediatric) | 18 | Combination therapy with vincristine, cyclophosphamide, dactinomycin, and methotrexate | 47% "satisfactory direct effect" | Showed notable efficacy in a combination regimen for this pediatric cancer. | [3] |

Acute Leukemia

| Study Population | Number of Patients | Treatment Regimen | Complete Remission (CR) Rate | Key Findings | Reference |

| Adult Acute Myeloblast Leukemia | 46 | Primary induction and relapse therapy | Not explicitly quantified, but showed "definite therapeutic activity" | Effective in both initial treatment and for patients who had relapsed. | [4] |

| Adult Acute Leukemia (ANLL, ALL, CGL-BC) | 18 | 6-14 mg/m² daily for 5 days | 3 out of 14 ANLL patients (21%) | Demonstrated encouraging antileukemic activity in poor-risk patients. | [5] |

Experimental Protocols

The following sections detail the likely methodologies used in the initial studies of this compound, based on standard practices for anthracycline evaluation at the time.

In Vitro Cytotoxicity Assay (General Protocol)

While specific protocols from the initial this compound studies are not available, a typical method to determine the cytotoxic effects of a new compound like this compound would have been a cell viability assay.

Protocol: MTT Assay

-

Cell Plating: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Drug Treatment: this compound is dissolved in a suitable solvent and then serially diluted to a range of concentrations. The diluted drug is added to the wells containing the cancer cells. Control wells receive only the vehicle.

-

Incubation: The plates are incubated for a period of 48 to 72 hours to allow the drug to exert its cytotoxic effects.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: After a further incubation period, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each drug concentration, and the half-maximal inhibitory concentration (IC50) is determined.

In Vivo Antitumor Activity in P-388 Leukemia Mouse Model (General Protocol)

The P-388 murine leukemia model was a standard for in vivo screening of anticancer agents.

Protocol:

-

Tumor Implantation: DBA/2 mice are inoculated intraperitoneally with P-388 leukemia cells.

-

Drug Administration: Twenty-four hours after tumor implantation, mice are treated with this compound at various dose levels. The drug is typically administered intraperitoneally or intravenously for a specified number of days. A control group of mice receives the vehicle solution.

-

Observation: The mice are monitored daily for signs of toxicity and mortality.

-

Data Collection: The primary endpoint is the mean survival time of the treated mice compared to the control mice.

-

Efficacy Evaluation: The antitumor efficacy is often expressed as the percentage of increase in lifespan (% ILS) or as a ratio of the median survival time of the treated group to the control group (T/C %). A T/C % value greater than 125% is generally considered to indicate significant antitumor activity.

Signaling Pathways and Mechanisms of Action

The primary antineoplastic mechanism of this compound, like other anthracyclines, involves its interaction with DNA and the nuclear enzyme topoisomerase II.

Experimental Workflow for Mechanism of Action Studies

Caption: General experimental workflow for in vitro evaluation of this compound.

This compound's Core Mechanism of Action

Caption: Core mechanism of this compound's antineoplastic activity.

This guide provides a foundational understanding of the initial scientific investigations into the anticancer properties of this compound. While the early studies clearly demonstrated its potential, further research would be necessary to fully elucidate its efficacy and safety profile in a modern context. The provided protocols and diagrams offer a framework for understanding the methodologies and mechanisms that were central to its initial development.

References

- 1. [Use of carminomycin in adults with acute leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Preliminary results of a cooperative clinical study of the new antitumor antibiotic, carminomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Therapeutic use of carminomycin in Ewing's sarcoma in children] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Use of carminomycin on adult patients with acute leukemias] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase I-II evaluation of carminomycin in adults with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Determining Carubicin Cytotoxicity In Vitro: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays for determining the cytotoxicity of Carubicin, a potent anthracycline antibiotic used in cancer research. The primary focus is on the widely used MTT assay, with detailed protocols and data interpretation guidelines. Additionally, alternative assays are discussed to provide a broader perspective on assessing cell viability.

Introduction to this compound and Cytotoxicity Assays

This compound, also known as Carminomycin, is an anthracycline antibiotic isolated from Actinomadura carminata. Its primary mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, which disrupts DNA replication and repair, and ultimately leads to the inhibition of RNA and protein synthesis.[1] These actions induce apoptosis (programmed cell death), making this compound a subject of interest in oncology research.

To evaluate the cytotoxic potential of this compound, various in vitro assays are employed. These assays are crucial for determining the concentration-dependent effects of the drug on cancer cell lines, typically by measuring cell viability or metabolic activity. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

The MTT Assay: A Primary Method for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity. It is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, converting the yellow salt into a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay for this compound Cytotoxicity

This protocol is adapted from standard procedures for assessing the cytotoxicity of anthracyclines like doxorubicin, a close analog of this compound.

Materials:

-

This compound hydrochloride

-

Human cancer cell line of interest (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 20% (w/v) sodium dodecyl sulfate (SDS) in 50% (v/v) N,N-dimethylformamide (DMF))

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and make serial dilutions in complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, carefully remove the drug-containing medium.

-

Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Formazan Solubilization:

-

After incubation with MTT, carefully remove the medium.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each this compound concentration using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve, which is the concentration of this compound that results in 50% cell viability.

Experimental Workflow

Caption: A flowchart illustrating the key steps of the MTT assay.

Quantitative Data: IC50 Values

Due to the limited availability of public data specifically for this compound, the following table provides a summary of IC50 values for the closely related anthracycline, Doxorubicin, in various cancer cell lines. This data can serve as a valuable reference for expected potency. IC50 values are highly dependent on the cell line and experimental conditions (e.g., drug exposure time).

| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Exposure Time (hours) |

| MCF-7 | Breast Cancer | 0.01 - 2.50 | 48 - 72 |

| A549 | Lung Cancer | 0.24 - >20 | 24 - 72 |

| HeLa | Cervical Cancer | 0.14 - 2.92 | 24 - 72 |

| HepG2 | Liver Cancer | 1.3 - 12.18 | 24 - 72 |

| Huh7 | Liver Cancer | 0.27 - >20 | 24 - 72 |

| UMUC-3 | Bladder Cancer | 0.09 - 5.15 | 24 - 72 |

| TCCSUP | Bladder Cancer | 0.60 - 12.55 | 24 - 72 |

| BFTC-905 | Bladder Cancer | 0.02 - 2.26 | 24 - 72 |

| M21 | Skin Melanoma | 2.77 | 24 |

| HCT116 | Colon Cancer | ~24.30 (µg/ml) | Not Specified |

| PC3 | Prostate Cancer | ~2.64 (µg/ml) | Not Specified |

Note: The wide range of IC50 values for the same cell line across different studies highlights the importance of consistent experimental conditions and the inherent biological variability.[2][3][4][5][6]

Signaling Pathways in Anthracycline-Induced Cytotoxicity

The cytotoxic effects of this compound and other anthracyclines are mediated through complex signaling pathways that culminate in apoptosis. The primary trigger is DNA damage, which activates a cascade of molecular events.

Caption: Key signaling events in this compound-induced apoptosis.

Pathway Description:

-

DNA Damage and p53 Activation: this compound's interaction with DNA and topoisomerase II leads to DNA damage, which activates the tumor suppressor protein p53.[7]

-

Mitochondrial (Intrinsic) Pathway: Activated p53 upregulates pro-apoptotic proteins like Bax, which permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c.[7][8] Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.

-

Caspase Cascade: Activated caspase-9 cleaves and activates the executioner caspase, caspase-3, which then cleaves various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[8]

-

Role of Reactive Oxygen Species (ROS): Anthracyclines can also induce the production of reactive oxygen species (ROS), which can cause oxidative stress and further damage to mitochondria, amplifying the apoptotic signal.[9]

-

Involvement of Other Pathways: The MAPK (mitogen-activated protein kinase) and Notch signaling pathways have also been implicated in doxorubicin-induced apoptosis.[1][9] For instance, doxorubicin can activate the Notch pathway, leading to the upregulation of HES1, which in turn activates PARP1, a key enzyme in DNA repair and apoptosis.[1]

Alternative In Vitro Cytotoxicity Assays

While the MTT assay is widely used, it has limitations, such as potential interference from certain compounds and the requirement for a solubilization step. Several alternative assays can be used to complement or replace the MTT assay.

-

WST (Water-Soluble Tetrazolium Salt) Assays (e.g., WST-1, WST-8/CCK-8): These assays are similar to the MTT assay but utilize water-soluble tetrazolium salts that are reduced to a water-soluble formazan, eliminating the need for a solubilization step. This simplifies the protocol and can improve sensitivity.

-

Resazurin (AlamarBlue) Assay: This is a fluorometric or colorimetric assay where the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by metabolically active cells. It is a sensitive, non-toxic, and single-step assay.

-

ATP-Based Assays: These assays measure the level of intracellular ATP, which is a direct indicator of cell viability as ATP is rapidly depleted in dying cells. These are highly sensitive and rapid assays.

-

Trypan Blue Exclusion Assay: This is a simple, microscopy-based method that distinguishes between viable and non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

Logical Relationship of Alternative Assays

Caption: Categorization of cytotoxicity assays by their underlying principle.

Conclusion

The MTT assay is a robust and widely accepted method for determining the in vitro cytotoxicity of this compound. By following a standardized protocol and carefully interpreting the data, researchers can obtain reliable IC50 values to characterize the potency of this compound. However, it is advisable to consider using complementary assays that measure different aspects of cell health to gain a more comprehensive understanding of this compound's cytotoxic effects. The signaling pathways involved in this compound-induced apoptosis are complex and offer multiple targets for further investigation and potential therapeutic intervention.

References

- 1. rsc.org [rsc.org]

- 2. Two-Mechanism Peak Concentration Model for Cellular Pharmacodynamics of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro assessment of cytotoxic and genotoxic activities of the anticancer drug doxorubicin [ejchem.journals.ekb.eg]

- 4. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarworks.utep.edu [scholarworks.utep.edu]

- 6. Amrubicin, a novel 9-aminoanthracycline, enhances the antitumor activity of chemotherapeutic agents against human cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Developing Animal Models for Carubicin Anticancer Efficacy Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and utilization of animal models to assess the anticancer efficacy of Carubicin, an anthracycline antibiotic. Detailed protocols for establishing tumor models, assessing therapeutic response, and evaluating toxicity are provided to ensure robust and reproducible preclinical studies.

Introduction to this compound and its Anticancer Potential

This compound, also known as Carminomycin, is a potent anthracycline antineoplastic agent isolated from the bacterium Actinomadura carminata.[1] Like other members of the anthracycline class, such as doxorubicin and daunorubicin, this compound exerts its anticancer effects through multiple mechanisms. Its primary modes of action include intercalation into DNA and the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair.[1] This disruption of DNA processes ultimately leads to the induction of apoptosis (programmed cell death) in rapidly dividing cancer cells.

Preclinical and clinical studies have suggested this compound's potential in treating various malignancies, including metastatic breast cancer. However, a significant concern with anthracycline-based chemotherapeutics is their potential for cardiotoxicity. Therefore, the development of relevant animal models is crucial for accurately evaluating both the efficacy and the safety profile of this compound.

Key Signaling Pathways in this compound's Mechanism of Action

The anticancer activity of this compound and other anthracyclines is mediated through the modulation of several critical intracellular signaling pathways. Understanding these pathways is essential for designing efficacy studies and interpreting results.

Topoisomerase II Inhibition and DNA Damage Pathway

This compound, like other anthracyclines, functions as a topoisomerase II poison. It stabilizes the covalent complex between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, a form of damage that is highly cytotoxic to cancer cells. The cellular response to this extensive DNA damage involves the activation of cell cycle checkpoints and, ultimately, the initiation of the apoptotic cascade.

Caption: this compound inhibits Topoisomerase II, leading to DNA damage and apoptosis.

Reactive Oxygen Species (ROS) Generation and Apoptosis Induction

A significant component of the cytotoxic effect of anthracyclines is the generation of reactive oxygen species (ROS). The metabolism of this compound can lead to the production of free radicals, which cause oxidative damage to cellular components, including lipids, proteins, and DNA. This oxidative stress contributes to mitochondrial dysfunction and the activation of intrinsic apoptotic pathways.

Caption: this compound metabolism leads to ROS production and triggers apoptosis.

Experimental Protocols for Anticancer Efficacy Studies

The following protocols provide detailed methodologies for establishing and evaluating this compound's efficacy in common preclinical cancer models.

Breast Cancer Xenograft Model

This protocol describes the establishment of a human breast cancer xenograft model in immunodeficient mice, a widely used model for evaluating anticancer agents.

Experimental Workflow:

Caption: Workflow for a breast cancer xenograft study.

Materials:

-

Human breast adenocarcinoma cell line (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old

-

Matrigel (optional, to enhance tumor take-rate)

-

This compound hydrochloride

-

Vehicle control (e.g., sterile saline)

-

Calipers for tumor measurement

-

Anesthetic agent

Procedure:

-

Cell Culture: Culture MDA-MB-231 cells in appropriate medium until they reach 80-90% confluency.

-

Cell Preparation: Harvest the cells and resuspend them in sterile, serum-free medium or PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL. If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.

-

Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

-

Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer this compound at a predetermined dose and schedule (e.g., intraperitoneal or intravenous injection). The control group should receive the vehicle alone.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition (TGI).

-

Endpoint: Euthanize the mice when tumors reach a predetermined maximum size, or if signs of excessive toxicity are observed. Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

Leukemia Xenograft Model

This protocol details the establishment of a systemic leukemia model in mice, which is crucial for evaluating therapies for hematological malignancies.

Experimental Workflow:

Caption: Workflow for a leukemia xenograft study.

Materials:

-

Leukemia cell line (e.g., murine WEHI-3 or human AML cell lines)

-

Cell culture medium and supplements

-

Immunodeficient mice (e.g., BALB/c or NSG), 6-8 weeks old

-

This compound hydrochloride

-

Vehicle control (e.g., sterile saline)

Procedure:

-

Cell Culture and Preparation: Culture leukemia cells and prepare a single-cell suspension in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.

-

Cell Injection: Inject 100 µL of the cell suspension into the tail vein of each mouse.

-

Monitoring: Monitor the mice daily for clinical signs of leukemia, such as weight loss, ruffled fur, and hind-limb paralysis.

-

Treatment: Begin treatment with this compound and vehicle control at a predetermined time post-injection or upon the appearance of initial symptoms.

-